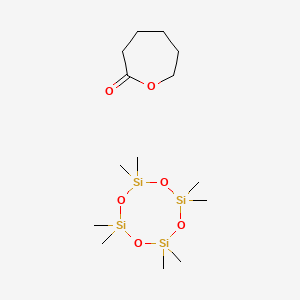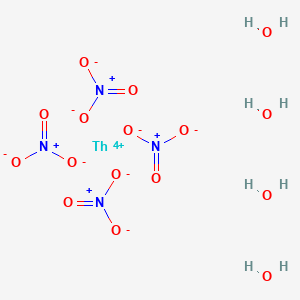
2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caprolactone-dimethylsiloxane-caprolactone block polymer, hydroxyl terminated, is a type of block copolymer . It is also known as (Dimethylsiloxane)-(caprolactone) block copolymer . The CAS number for this compound is 120359-07-1 .
Synthesis Analysis
The synthesis of similar block copolymers involves a combination of metal-free ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and reversible addition-fragmentation chain transfer (RAFT) polymerization of tert-butyloxycarbonyl (Boc)-alanine/Boc-leucine based acrylate monomers . The ROP of ε-CL is initiated with diphenyl phosphate (DPP) as a metal-free catalyst in conjunction with a heterofunctional initiator .Molecular Structure Analysis
The molecular formula of the Caprolactone-dimethylsiloxane-caprolactone block polymer, hydroxyl terminated, is C14H34O6Si4 . The molecular weight of this compound is 410.76 .Chemical Reactions Analysis
The block copolymers are prepared by a combination of metal-free ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and reversible addition-fragmentation chain transfer (RAFT) polymerization . The ROP of ε-CL is initiated with diphenyl phosphate (DPP) as a metal-free catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of the Caprolactone-dimethylsiloxane-caprolactone block polymer, hydroxyl terminated, include a melting point of 52-56°C, a boiling point of >205°C, a density of 1.05 g/cm³, and a flash point of >110°C .Wirkmechanismus
The mechanism of action of these block copolymers involves the formation of pH-responsive block copolymers with positively charged cationic primary amine functionalities . The self-assembling nature of these block copolymers in aqueous medium has been examined through dynamic light scattering (DLS) and field emission-scanning electron microscopy (FE-SEM) .
Zukünftige Richtungen
Functional polycaprolactone (PCL) has great potential for applications in biomedical areas . The introduction of functional groups into commonly used PCL provides PCL with many possibilities to tune its physicochemical properties such as hydrophilicity and degradation rate, which makes PCL more suitable for biomedical applications .
Eigenschaften
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;oxepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O4Si4.C6H10O2/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13;7-6-4-2-1-3-5-8-6/h1-8H3;1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJGUIWTUVDLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C.C1CCC(=O)OCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O6Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120359-07-1 |
Source


|
| Record name | 2-Oxepanone, polymer with 2,2,4,4,6,6,8,8-octamethylcyclotetrasiloxane, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120359-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
410.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


